Fmoc-Arg(Aloc)2-OH is a derivative of the amino acid arginine, specifically designed for use in peptide synthesis. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group at the amino terminus and two allyloxycarbonyl (Aloc) groups protecting the guanidino side chain. These protective groups are crucial in preventing unwanted side reactions during peptide synthesis, thereby ensuring the integrity of the synthesized peptides .
Fmoc-Arg(Alloc)2-OH is a building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides, which are chains of amino acids, in a controlled and stepwise manner. Fmoc-Arg(Alloc)2-OH incorporates the amino acid L-arginine (Arg) into the growing peptide chain.
Fmoc-Arg(Alloc)2-OH consists of three key components:
Fmoc-Arg(Alloc)2-OH is valuable for synthesizing peptides containing arginine with potential applications in various research fields:
The major products from these reactions are peptides with specific sequences, incorporating this compound at desired positions.
Fmoc-Arg(Aloc)2-OH is instrumental in peptide synthesis, which plays a significant role in various biological processes. The compound's protective groups allow for the precise assembly of peptides without premature reactions that could alter their structure or function. This precision is vital for synthesizing peptides that may have therapeutic applications or serve as research tools in biochemical studies .
The synthesis of Fmoc-Arg(Aloc)2-OH typically involves:
These steps ensure that both functional groups are adequately protected before proceeding to peptide synthesis .
In industrial settings, automated peptide synthesizers are employed to produce Fmoc-Arg(Aloc)2-OH on a larger scale. Solid-phase peptide synthesis techniques are commonly used, allowing for high-throughput production by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin .
Fmoc-Arg(Aloc)2-OH has several applications, primarily in:
The unique protective groups enable researchers to explore complex peptide structures and their biological implications .
The interactions of Fmoc-Arg(Aloc)2-OH with various reagents and enzymes are critical for its functionality. It interacts with coupling reagents like PyBOP and TBTU, which facilitate peptide bond formation. Additionally, it engages with deprotection reagents such as piperidine, crucial for removing the Fmoc group during peptide assembly . Understanding these interactions helps optimize conditions for effective peptide synthesis.
Several compounds share structural similarities with Fmoc-Arg(Aloc)2-OH, particularly other arginine derivatives used in peptide synthesis. Here is a comparison highlighting its uniqueness:
Compound | Protective Groups | Unique Features |
---|---|---|
Fmoc-Arg(Pbf)-OH | Fluorenylmethoxycarbonyl, Pbf | Pbf group offers stability against acidic conditions |
Fmoc-Arg(Mtr)-OH | Fluorenylmethoxycarbonyl, Mtr | Mtr group is acid-labile; sensitive to TFA |
Fmoc-Arg(Pmc)-OH | Fluorenylmethoxycarbonyl, Pmc | Pmc group allows for selective deprotection |
Fmoc-Arg(Alloc)-OH | Fluorenylmethoxycarbonyl, Alloc | Alloc group provides alternative protection strategy |
Fmoc-Arg(Aloc)2-OH stands out due to its dual Aloc protection on the guanidino side chain, offering enhanced stability and versatility during peptide synthesis compared to other derivatives .
The protection of arginine’s guanidinium group has long posed challenges due to its high basicity (pKₐ ≈ 12.5), which promotes undesired side reactions during peptide synthesis. Early strategies in the 1960s–1980s relied on nitro (NO₂) and tosyl (Tos) groups, which required harsh deprotection conditions (e.g., hydrofluoric acid or sodium in liquid ammonia). These methods often led to side reactions, including δ-lactam formation and ornithine byproducts.
The 1990s saw the introduction of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which improved deprotection kinetics under trifluoroacetic acid (TFA). However, Pbf’s limited orthogonality and cost drove the exploration of allyl-based protections. The allyloxycarbonyl (Alloc) group, first applied in the 1990s, offered a breakthrough: it could be removed via palladium-catalyzed allyl transfer under neutral conditions, enabling orthogonal deprotection alongside Fmoc/t-butyl strategies. This innovation laid the groundwork for derivatives like Fmoc-Arg(Alloc)₂-OH, which combines Fmoc’s base lability with Alloc’s orthogonal reactivity.
Fmoc-Arg(Alloc)₂-OH addresses three critical needs in SPPS:
A comparative analysis of arginine protecting groups highlights these advantages:
Protecting Group | Deprotection Reagent | Side Reactions | Orthogonality |
---|---|---|---|
NO₂ | SnCl₂/HCl, H₂/Pd | Ornithine formation | Low |
Pbf | TFA/thioanisole | δ-Lactam (1–2%) | Moderate |
Alloc | Pd(PPh₃)₄/PhSiH₃ or I₂/H₂O | <0.1% δ-lactam | High |
Fmoc-Arg(Alloc)₂-OH (CAS 148893-34-9) is systematically named (2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid. Its structure features:
The molecular formula (C₂₉H₃₂N₄O₈) and weight (564.6 g/mol) are critical for stoichiometric calculations in SPPS. The Alloc groups impart solubility in polar aprotic solvents (e.g., DMF, dichloromethane), facilitating resin swelling and coupling efficiency.
Fluorenylmethyloxycarbonyl-Arginine(Allyloxycarbonyl)2-Hydroxyl possesses the International Union of Pure and Applied Chemistry name (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-((5,9-dioxo-4,10-dioxa-6,8-diazatrideca-1,12-dien-7-ylidene)amino)pentanoic acid [1] [3]. The compound is registered under Chemical Abstracts Service number 148893-34-9 and maintains the molecular formula C29H32N4O8 [1] [2] [4]. The systematic nomenclature reflects the complex structural arrangement incorporating both protective groups essential for peptide synthesis applications [1] [3].
The structural formula demonstrates a sophisticated architecture comprising three distinct functional domains: the fluorenylmethyloxycarbonyl protecting group attached to the alpha-amino position, the arginine backbone, and dual allyloxycarbonyl protective groups on the guanidino side chain [1] [3] [4]. This arrangement provides orthogonal protection strategies crucial for selective deprotection during peptide synthesis protocols [7].
The compound exhibits defined stereochemical characteristics with one stereogenic center at the alpha-carbon position [1]. The absolute configuration is designated as S, corresponding to the natural L-arginine stereochemistry [3] [9]. Spectroscopic analysis confirms maintenance of stereochemical integrity during synthesis and storage under appropriate conditions [9].
The stereochemical designation (2S) indicates the spatial arrangement follows the Cahn-Ingold-Prelog priority rules, with the amino acid maintaining its natural configuration [3] [9]. This stereochemical preservation is critical for biological activity and peptide synthesis applications where enantiomeric purity directly impacts final product quality [9].
Multiple molecular representation systems provide comprehensive structural information for Fluorenylmethyloxycarbonyl-Arginine(Allyloxycarbonyl)2-Hydroxyl [1] [3] [6]. The Simplified Molecular Input Line Entry System representation is documented as O=C(O)C@@HCCCN=C(NC(OCC=C)=O)NC(OCC=C)=O [1] [3] [8].
The International Chemical Identifier code provides detailed connectivity information: InChI=1S/C29H32N4O8/c1-3-16-39-28(37)32-26(33-29(38)40-17-4-2)30-15-9-14-24(25(34)35)31-27(36)41-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h3-8,10-13,23-24H,1-2,9,14-18H2,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t24-/m0/s1 [3] [6]. The corresponding International Chemical Identifier Key is RSPFZCDVPTYBLY-DEOSSOPVSA-N [1] [3] [6].
Canonical Simplified Molecular Input Line Entry System notation represents the structure as C=CCOC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C [3] [6]. These representation systems facilitate database searches, computational modeling, and structural analysis applications [6].
Fluorenylmethyloxycarbonyl-Arginine(Allyloxycarbonyl)2-Hydroxyl exhibits a molecular weight of 564.59 daltons based on its molecular formula C29H32N4O8 [1] [2] [4] [5]. The exact monoisotopic mass is calculated as 564.222014 daltons [1]. This precise molecular weight determination is essential for mass spectrometric identification and quantitative analysis protocols [1].
The elemental composition analysis reveals the following distribution:
Element | Count | Atomic Weight (amu) | Total Mass (amu) | Percentage (%) |
---|---|---|---|---|
Carbon | 29 | 12.01 | 348.29 | 61.7 |
Hydrogen | 32 | 1.008 | 32.26 | 5.7 |
Nitrogen | 4 | 14.01 | 56.04 | 9.9 |
Oxygen | 8 | 16.00 | 128.00 | 22.7 |
The predicted density is 1.29±0.1 g/cm³ under standard conditions [4] [5]. The predicted acid dissociation constant (pKa) value is 3.80±0.21, indicating the carboxylic acid functionality exhibits typical weak acid behavior [4] [5].
Fluorenylmethyloxycarbonyl-Arginine(Allyloxycarbonyl)2-Hydroxyl demonstrates excellent solubility characteristics in common peptide synthesis solvents [4] [5] [6]. The compound exhibits high solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [4] [5]. These solubility properties are essential for solid-phase peptide synthesis applications where dissolution in organic solvents is required [18].
Specific solubility data indicates compatibility with standard peptide synthesis protocols utilizing dimethylformamide and dichloromethane as primary solvents [18]. The compound maintains stability in these solvents under typical synthesis conditions, with no significant degradation observed over extended periods when stored appropriately [4] [5].
The amphiphilic nature of the molecule, containing both hydrophobic fluorenyl and allyl groups alongside hydrophilic carboxylic acid functionality, contributes to its favorable solubility profile across diverse solvent systems [4] [5]. This characteristic facilitates purification procedures and coupling reactions in peptide synthesis protocols [18].
Spectroscopic characterization of Fluorenylmethyloxycarbonyl-Arginine(Allyloxycarbonyl)2-Hydroxyl employs multiple analytical techniques for structural confirmation and purity assessment [21] [22]. Mass spectrometry provides definitive molecular weight confirmation through both electrospray ionization and matrix-assisted laser desorption ionization time-of-flight methods [21] [22].
Nuclear magnetic resonance spectroscopy reveals characteristic resonances consistent with the proposed structure [21] [24]. The fluorenyl protons appear in the aromatic region between 7-8 parts per million, while allyl group protons show typical vinyl resonances around 5-6 parts per million [21]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of carbonyl carbons around 170 parts per million and aromatic carbons in the 120-140 parts per million region [21].
Infrared spectroscopy demonstrates characteristic absorption bands for carbonyl stretching around 1700 cm⁻¹ and nitrogen-hydrogen stretching in the 3300-3500 cm⁻¹ region [21] [24]. These spectroscopic fingerprints provide reliable identification methods for quality control and structural verification purposes [21] [24].
Ultraviolet-visible spectroscopy shows characteristic absorption maxima related to the fluorenyl chromophore system [21]. The fluorenylmethyloxycarbonyl group exhibits specific absorption characteristics that can be utilized for quantitative determination following cleavage with piperidine to form the dibenzofulvene-piperidine adduct [21].
Fluorenylmethyloxycarbonyl-Arginine(Allyloxycarbonyl)2-Hydroxyl exhibits excellent stability under acidic conditions while remaining labile to basic treatment [25] [27]. The fluorenylmethyloxycarbonyl protecting group demonstrates stability in 50% trifluoroacetic acid but undergoes rapid cleavage under standard basic deprotection conditions using 20% piperidine in dimethylformamide [25] [27].
The allyloxycarbonyl protecting groups show orthogonal stability characteristics, remaining intact during fluorenylmethyloxycarbonyl deprotection while being selectively removable under palladium-catalyzed conditions [25] [27] [29]. This orthogonal protection scheme enables sequential deprotection strategies essential for complex peptide synthesis applications [27].
Storage stability studies indicate the compound maintains integrity when stored at -20°C under inert atmosphere with protection from light [4] [5] [6]. Degradation occurs gradually in solution, with stability being solvent-dependent and temperature-sensitive [4] [5]. Optimal storage conditions involve desiccation at -20°C in sealed containers with exclusion of moisture and oxygen [4] [5] [6].
The compound contains multiple reactive functional groups exhibiting distinct reactivity patterns [25] [27]. The carboxylic acid functionality readily undergoes activation for amide bond formation using standard peptide coupling reagents including hydroxybenzotriazole-based activating agents and carbodiimide coupling systems [25] [27].
The fluorenylmethyloxycarbonyl group shows characteristic base-labile behavior, undergoing rapid deprotection through elimination reaction mechanisms [25] [27]. Treatment with secondary amines, particularly piperidine, results in formation of the dibenzofulvene species and release of the free amino group [21] [25] [27].
Allyloxycarbonyl protecting groups demonstrate selective reactivity toward palladium(0) catalysts in the presence of nucleophilic scavengers such as N,N-dimethylbarbituric acid [27] [29]. This reactivity enables selective deprotection of the guanidino functionality while preserving other protecting groups [29].
The guanidino functionality, when protected with dual allyloxycarbonyl groups, remains unreactive toward most coupling conditions while providing complete protection against side reactions during peptide chain assembly [25] [27]. This protection strategy prevents guanylation reactions and other side reactions commonly observed with less effective protecting group combinations [27].